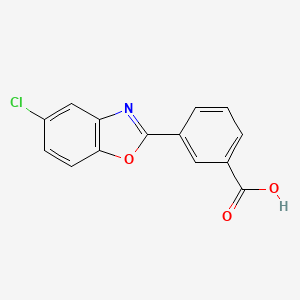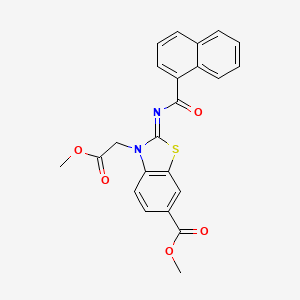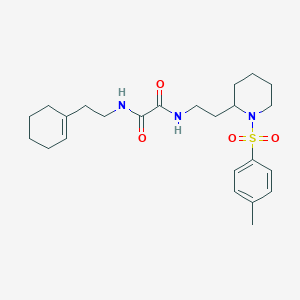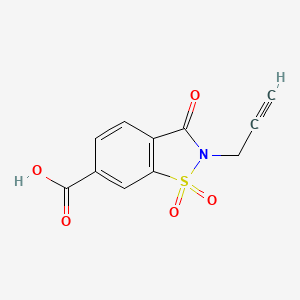![molecular formula C22H20FN3O2 B2716756 2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 902023-56-7](/img/structure/B2716756.png)
2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a pyrimidoquinoline derivative . Pyrimidoquinoline derivatives have been synthesized and studied for their wide range of biological properties . Some of them have shown antitumor activity .
Synthesis Analysis
Functionalized pyrimidoquinolines have been synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method circumvents the preparation of unstable substituted 2-aminobenzaldehydes that limits the scope of previously described syntheses . Furthermore, access to the 5-substituted derivatives is now also possible starting from aliphatic or aromatic aldehydes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidoquinoline derivatives involve a three-component one-pot reaction . This reaction involves barbituric acid, aldehydes, and anilines . The use of commercially available anilines allows for the facile syntheses of pyrimidoquinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including those structurally similar to the specified compound, are explored for their potential as corrosion inhibitors. For instance, 5-arylpyrimido-[4,5-b]quinoline-diones have been studied for their effectiveness in preventing mild steel corrosion in acidic environments. These compounds exhibit high inhibition efficiency, which increases with concentration. Their adsorption onto the steel surface aligns with the Langmuir adsorption isotherm, and they are identified as cathodic-type inhibitors. This application is significant in industrial and engineering fields to enhance material durability and reduce maintenance costs (Verma et al., 2016).
Optical Properties for Biomedical Applications
Certain quinoline derivatives are investigated for their unique optical properties, making them suitable as fluorescent probes in biomedical research. For example, indolizino[3,2-c]quinolines, which share a similar structural motif, have been synthesized and found to possess desirable optical properties. These properties suggest potential applications in fluorescence-based technologies, critical in biomedical imaging and diagnostics (Park et al., 2015).
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives, which are structurally related, have been labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET) imaging. These compounds bind specifically to peripheral benzodiazepine type receptors (PBR) in various organs, suggesting their utility in noninvasive assessment of PBR with PET imaging. This application is crucial in neuroimaging and diagnosing neurological disorders (Matarrese et al., 2001).
作用機序
Target of Action
Similar compounds have been reported to target carbonic anhydrase (ca) isozymes, which play a role in their anticancer activity .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit carbonic anhydrase (ca) isozymes, which may contribute to their anticancer activity .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to carbonic anhydrase (ca) isozymes, which may play a role in their anticancer activity .
Result of Action
Similar compounds have been reported to exhibit anticancer activity .
特性
IUPAC Name |
2-(4-fluorophenyl)-10-methyl-3-(2-methylpropyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13(2)12-26-20(14-8-10-15(23)11-9-14)24-21-18(22(26)28)19(27)16-6-4-5-7-17(16)25(21)3/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHFPBPQHQNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)
![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)


![3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716685.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2716686.png)

![1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2716688.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2716689.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide](/img/structure/B2716695.png)
![Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2716696.png)